![molecular formula C11H9BrN2O B14770582 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one: is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their anti-cancer properties, showing significant antiproliferative activity against various cancer cell lines .
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, making them candidates for drug development .
Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex heterocyclic structures .
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. In the context of its anti-cancer activity, the compound is believed to interfere with DNA synthesis and cell division, leading to the inhibition of cancer cell proliferation . Molecular docking studies have shown that it can bind to the active sites of certain enzymes, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the bromine atom, which can significantly alter its chemical properties and biological activity.
2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one:
Uniqueness: The presence of the bromine atom in 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one makes it unique compared to its analogs. This halogen atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications .
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
3-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9BrN2O/c12-9-5-7-6-3-1-2-4-8(6)13-10(7)11(15)14-9/h1-5,7,10,13H,(H,14,15) |
InChI-Schlüssel |
ZQUSFHUDKWQISB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C=C(NC(=O)C3N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


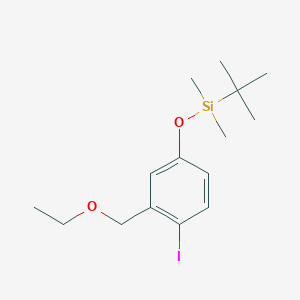
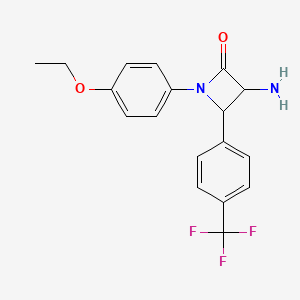

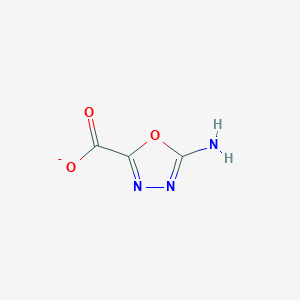
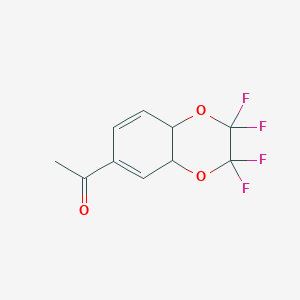
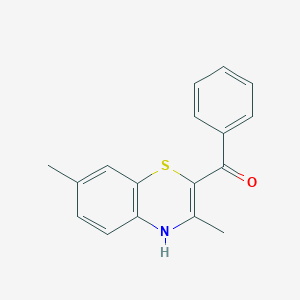
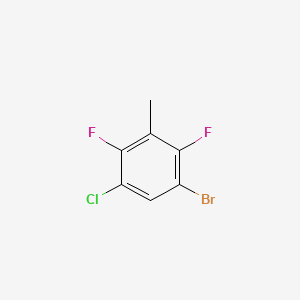
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
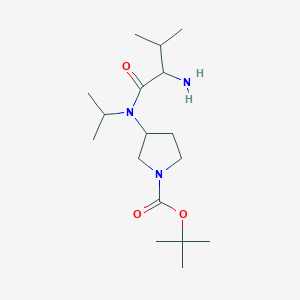
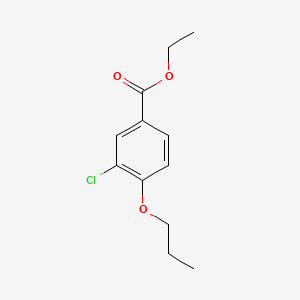
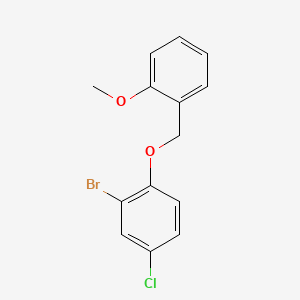

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
